molecular formula C23H20N4O4 B2608441 3,5-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 942005-84-7

3,5-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Cat. No.: B2608441
CAS No.: 942005-84-7
M. Wt: 416.437
InChI Key: FCMGFYRZTCJULM-UHFFFAOYSA-N
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Description

The compound 3,5-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide features a pyrido[2,3-d]pyrimidinone core linked to a 3,5-dimethoxy-substituted benzamide group via a phenyl bridge. This structure is characteristic of kinase inhibitors or anticancer agents, leveraging hydrogen bonding (via methoxy and amide groups) and hydrophobic interactions (via aromatic rings) for target binding. The compound’s design aligns with medicinal chemistry strategies to optimize solubility, bioavailability, and target affinity through substituent modulation .

Properties

IUPAC Name

3,5-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-14-25-21-20(5-4-10-24-21)23(29)27(14)17-8-6-16(7-9-17)26-22(28)15-11-18(30-2)13-19(12-15)31-3/h4-13H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMGFYRZTCJULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethoxybenzoic acid with an appropriate amine derivative, followed by cyclization and functional group modifications to introduce the pyrido[2,3-d]pyrimidinyl moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrido[2,3-d]pyrimidinone vs. Pyrrolo[2,3-b]pyridine (): The compound N-(5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methoxybenzamide (8k) shares a benzamide moiety but replaces the pyrido-pyrimidinone core with a pyrrolo-pyridine system. This structural shift reduces hydrogen bond acceptors (6 vs. Despite a moderate synthesis yield (47%), its high purity (97%) suggests robust scalability .
  • Pyrido[1,2-a]pyrimidinone Derivatives (): Patent compounds like 2-[4-(difluoromethoxy)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one feature a pyrido[1,2-a]pyrimidinone core with piperazine substituents. The fused-ring system’s orientation may enhance DNA intercalation or topoisomerase inhibition, differing from the target compound’s pyrido[2,3-d]pyrimidinone scaffold, which is more compact and rigid .

Substituent Modifications

  • Methoxy vs. Ethoxy Groups ():
    The analog 4-ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide replaces 3,5-dimethoxy with a single 4-ethoxy group. Ethoxy’s larger size and lower polarity may reduce solubility (logP ~3.8 vs. ~3.5 for dimethoxy) but enhance membrane permeability. This trade-off highlights the critical role of methoxy positioning in balancing lipophilicity and aqueous stability .

  • Methoxy vs. Methyl Groups (): 3,5-Dimethyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide (F306-0107) substitutes methoxy with methyl groups, increasing hydrophobicity (logP 3.804 vs. ~3.5 for dimethoxy). The methyl groups reduce hydrogen bond acceptors (6 vs. 7) and polar surface area (55.79 Ų vs.

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight logP H-Bond Acceptors H-Bond Donors Solubility (LogSw)
Target Compound ~408 ~3.5 7 1 -4.0
8k (Pyrrolo-pyridine) ~420 ~3.2 6 1 -3.8
F306-0107 (Methyl analog) 398.46 3.804 6 1 -3.90
4-Ethoxy analog (CM628083) ~414 ~3.8 6 1 -4.2

Key Observations:

  • The target compound’s 3,5-dimethoxy groups optimize polarity (lower logP than methyl/ethoxy analogs) while maintaining hydrogen bonding capacity.
  • F306-0107 ’s higher logP (3.804) suggests superior lipid membrane penetration but may limit aqueous solubility .
  • All analogs exhibit low solubility (LogSw < -3.8), necessitating formulation strategies like salt formation or nanoemulsion.

Biological Activity

3,5-Dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex organic compound belonging to the class of benzamides and pyridopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure suggests a variety of mechanisms through which it may exert pharmacological effects.

Chemical Structure

The compound can be represented as follows:

C19H20N4O4\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_4

This structure includes:

  • Methoxy groups at positions 3 and 5 on the benzamide ring.
  • A pyrido[2,3-d]pyrimidine moiety that contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures have demonstrated significant antimicrobial activity. For instance, derivatives of pyridopyrimidine have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest they can inhibit bacterial growth effectively .

CompoundMIC (μg/mL)Target Strains
Compound A10E. coli
Compound B5S. aureus
3,5-Dimethoxy-N-(4-{...})TBDTBD

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. Related compounds have shown promise as multikinase inhibitors, which can target multiple pathways involved in cancer progression. For example, some pyridopyrimidine derivatives have been found to inhibit CDK4/6 kinases, leading to cell cycle arrest and reduced tumor growth in xenograft models .

The biological activity of 3,5-dimethoxy-N-(4-{...}) may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
  • Interaction with DNA : Some derivatives interact with DNA or RNA synthesis pathways, affecting cell division and growth.
  • Induction of Apoptosis : Certain analogs have been reported to induce apoptosis in cancer cells, highlighting their potential therapeutic applications.

Case Studies

  • Antibacterial Evaluation : A study evaluated various derivatives of pyridopyrimidine for their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the benzamide framework significantly influenced antimicrobial efficacy .
  • Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of related compounds on cancer cell lines. Compounds showed varying degrees of cytotoxicity with IC50 values ranging from nanomolar to micromolar concentrations, indicating their potential as lead compounds in drug development .

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